molecular formula C12H22O2 B14733375 2-Methylcyclohexyl pentanoate CAS No. 5726-22-7

2-Methylcyclohexyl pentanoate

Cat. No.: B14733375
CAS No.: 5726-22-7
M. Wt: 198.30 g/mol
InChI Key: MIGMVMOWKWRKCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexyl pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylcyclohexanol with pentanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylcyclohexyl pentanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes and exert its effects by modulating enzyme activity and cellular signaling pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Properties

CAS No.

5726-22-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(2-methylcyclohexyl) pentanoate

InChI

InChI=1S/C12H22O2/c1-3-4-9-12(13)14-11-8-6-5-7-10(11)2/h10-11H,3-9H2,1-2H3

InChI Key

MIGMVMOWKWRKCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCCCC1C

Origin of Product

United States

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